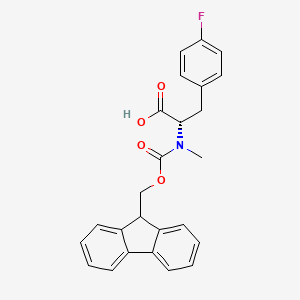

Fmoc-4-fluoro-N-methyl-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-4-fluoro-N-methyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the para position of the phenyl ring, and a methyl group on the nitrogen atom. It is commonly used in peptide synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-fluoro-N-methyl-L-phenylalanine typically involves the following steps:

Fmoc Protection: The amino group of 4-fluoro-N-methyl-L-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The fluorine atom in Fmoc-4-fluoro-N-methyl-L-phenylalanine can undergo nucleophilic substitution reactions, where the fluorine is replaced by other nucleophiles.

Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Substitution Reactions: Various nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.

Major Products:

Fmoc Deprotection: The major product is the deprotected amino acid, 4-fluoro-N-methyl-L-phenylalanine.

Substitution Reactions: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-4-fluoro-N-methyl-L-phenylalanine is widely used in solid-phase peptide synthesis as a building block for creating peptides with specific properties.

Biology:

Protein Engineering: This compound is used to introduce fluorinated amino acids into proteins, which can alter their properties and functions.

Medicine:

Industry:

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-4-fluoro-N-methyl-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group is free to participate in peptide bond formation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Fmoc-4-fluoro-L-phenylalanine: Similar to Fmoc-4-fluoro-N-methyl-L-phenylalanine but lacks the methyl group on the nitrogen atom.

Fmoc-4-methyl-L-phenylalanine: Contains a methyl group on the phenyl ring instead of a fluorine atom.

Fmoc-3-fluoro-L-phenylalanine: The fluorine atom is positioned at the meta position of the phenyl ring.

Uniqueness:

Biological Activity

Fmoc-4-fluoro-N-methyl-L-phenylalanine (Fmoc-4-F-Phe) is a fluorinated derivative of phenylalanine, primarily utilized in peptide synthesis and drug development due to its unique chemical properties. This compound has garnered attention for its potential applications in various biological contexts, including cancer therapy, drug design, and as a tool in bioconjugation processes. This article delves into the biological activity of this compound, summarizing relevant research findings, applications, and case studies.

This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which influences its electronic properties and interactions with biological targets. The molecular formula is C24H20FNO4 with a molecular weight of approximately 405.43 g/mol .

The synthesis typically involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group facilitates the sequential addition of amino acids to form peptides. The fluorine substitution enhances the stability and bioactivity of peptides synthesized using this amino acid .

2.1 Peptide Synthesis

This compound is extensively used as a building block in SPPS. Its incorporation into peptide sequences allows for the creation of modified peptides with improved pharmacological properties, such as increased stability against enzymatic degradation .

2.2 Drug Development

The unique properties of this compound make it valuable in drug design, particularly for developing therapeutics targeting specific biological pathways. Studies have shown that fluorinated amino acids can enhance the binding affinity of peptides to their targets, potentially leading to more effective drugs .

2.3 Cancer Therapeutics

Research indicates that this compound can be utilized in developing targeted cancer therapies. By modifying peptide sequences with this compound, researchers aim to improve the selectivity and efficacy of anticancer agents . For instance, studies have demonstrated that fluorinated peptides exhibit enhanced interactions with cancer cell receptors, leading to improved therapeutic outcomes .

3. Case Studies

Several studies highlight the biological activity and applications of this compound:

- Study on Fluorinated Peptides : A study published in Nature Communications explored how fluorinated phenylalanines, including this compound, can improve peptide stability and receptor binding in cancer treatment models . The results indicated a significant increase in binding affinity compared to non-fluorinated counterparts.

- Development of Fluorescent Probes : Researchers have utilized this compound to create fluorescent probes for imaging techniques. The fluorine atom enhances the photophysical properties of these probes, making them suitable for real-time imaging in biological systems .

4. Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a building block for synthesizing complex peptides via SPPS. |

| Drug Development | Enhances binding affinity and stability of peptide-based drugs. |

| Cancer Research | Modifies peptide sequences for targeted cancer therapies. |

| Bioconjugation | Facilitates attachment of peptides to biomolecules for drug delivery systems. |

| Fluorescent Probes | Develops imaging agents for biological assays and research applications. |

5. Conclusion

This compound represents a significant advancement in peptide chemistry, offering enhanced properties that facilitate various biological applications. Its role in drug development and cancer therapeutics underscores its potential as a critical tool in modern biomedical research. Ongoing studies are likely to further elucidate its mechanisms of action and broaden its applications across different fields.

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASWRUZYXHQLCZ-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.